Adiponitrile
Overview
Description
Adiponitrile is an organic compound with the chemical formula ( \text{C}_6\text{H}_8\text{N}_2 ) It is a viscous, colorless liquid that serves as a crucial intermediate in the production of nylon 6,6, a widely used synthetic polymerThis compound is significant in the chemical industry due to its role in the synthesis of various polymers and other chemical products .
Mechanism of Action
Target of Action
Adiponitrile (ADN) is an organic compound with the chemical formula (CH2)4(CN)2 . It is primarily used in the synthesis of 1,6-hexamethylenediamine (HMDA), a component of nylon 6,6 . The primary target of this compound is the production of HMDA, which is a key intermediate in the manufacture of nylon 6,6 .
Mode of Action
This compound is prepared by the nickel-catalysed hydrocyanation of butadiene . The process involves several stages, the first of which involves monohydrocyanation (the addition of one molecule of HCN), affording isomers of pentenenitriles as well as 2- and 3-methylbutanenitriles . The net reaction is:
CH2=CHCH=CH2+2HCN→NC(CH2)4CNCH2=CHCH=CH2 + 2 HCN \rightarrow NC(CH2)4CNCH2=CHCH=CH2+2HCN→NC(CH2)4CN
.Biochemical Pathways
This compound is synthesized via adipic acid (ADA) ammoniation . The decrease in ADA cost has made this route an alternative route to prepare ADN . The reaction kinetics and mechanism of this compound preparation by adipic acid ammoniation have been studied .
Pharmacokinetics
It is known that this compound is a colorless liquid with a density of 951 mg/ml and a boiling point of 2951 °C . It is soluble in water at 50 g/L (20 °C) .
Result of Action
The result of the action of this compound is the production of hexamethylenediamine (HMDA), a key intermediate in the manufacture of nylon 6,6 . This compound is of high interest in the field of polymer chemistry due to its easy transformation into hexane-1, 6-diamine and later conversion into polyamides .
Action Environment
The electrosynthesis of this compound is a green chemical process that uses water-based electrolytes and can be directly coupled with renewable electricity sources such as wind or sunlight . This process faces many challenges owing to its low energy conversion efficiency and selectivity . By careful control of the composition of the electrolyte, concentration of reactants, operating current densities, and temperature, selectivities as high as 83% can be achieved .
Biochemical Analysis
Biochemical Properties
Adiponitrile is involved in biocatalytic processes . It is produced through the dehydration of readily available α, ω-dialdoximes at ambient conditions by means of aldoxime dehydratases . This biocatalytic route enables a highly regio- and chemoselective approach towards dinitriles without the use of hydrogen cyanide or harsh reaction conditions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with aldoxime dehydratases . These enzymes catalyze the dehydration of α, ω-dialdoximes to produce this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been synthesized with substrate loadings of up to 100g/L and high yields of up to 80% . A lab-scale process on a liter scale led to >99% conversion at 50g/L, demonstrating the potential and robustness of this method for technical applicability .
Metabolic Pathways
This compound is involved in the metabolic pathway of α, ω-dialdoximes, where it is produced through the action of aldoxime dehydratases .
Preparation Methods
Adiponitrile can be synthesized through several methods, each with its own reaction conditions and industrial applications:
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Thermal Hydrocyanation of Butadiene: : This method involves the addition of hydrogen cyanide to butadiene in the presence of a nickel catalyst. The reaction proceeds through several stages, starting with the formation of pentenenitriles, which are then further hydrocyanated to produce this compound . [ \text{CH}_2=\text{CHCH}=\text{CH}_2 + 2 \text{HCN} \rightarrow \text{NC}(\text{CH}_2)_4\text{CN} ]
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Electrochemical Hydrodimerization of Acrylonitrile: : This green chemical process uses water-based electrolytes and renewable electricity sources such as wind or sunlight. Acrylonitrile undergoes electrochemical hydrodimerization to form this compound . [ 2 \text{CH}_2=\text{CHCN} + 2 \text{e}^- \rightarrow \text{NC}(\text{CH}_2)_4\text{CN} ]
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Vapor-Phase Nitrilation of Dimethyl Adipate: : In this environmentally benign route, dimethyl adipate reacts with ammonia in a fixed-bed reactor over niobium oxide catalysts. This method achieves high selectivity and conversion rates .
Chemical Reactions Analysis
Adiponitrile undergoes various chemical reactions, including:
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Hydrogenation: : this compound can be partially hydrogenated to produce 6-aminocapronitrile, which is an intermediate in the production of nylon 6,6 . [ \text{NC}(\text{CH}_2)_4\text{CN} + 2 \text{H}_2 \rightarrow \text{H}_2\text{N}(\text{CH}_2)_5\text{CN} ]
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Hydrolysis: : In near-critical water, this compound can be hydrolyzed to produce adipic acid and ammonia . [ \text{NC}(\text{CH}_2)_4\text{CN} + 4 \text{H}_2\text{O} \rightarrow \text{HOOC}(\text{CH}_2)_4\text{COOH} + 2 \text{NH}_3 ]
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Oxidation: : this compound can be oxidized to form various products, depending on the reaction conditions and catalysts used.
Scientific Research Applications
Adiponitrile has numerous applications in scientific research and industry:
Comparison with Similar Compounds
Adiponitrile can be compared with other nitrile compounds such as:
Glutaronitrile: A five-carbon dinitrile used in the production of polymers and other chemicals.
Iminodiacetonitrile: A dinitrile with two cyanide groups attached to a nitrogen atom, used in the synthesis of chelating agents and other compounds.
This compound is unique due to its six-carbon chain, which makes it particularly suitable for the production of nylon 6,6. Its synthesis methods and applications also highlight its versatility and importance in the chemical industry.
Properties
IUPAC Name |
hexanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-5-3-1-2-4-6-8/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGRAWJCKBQKAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC#N)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2, Array | |
Record name | ADIPONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2309 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ADIPONITRILE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021936 | |
Record name | Hexanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Adiponitrile appears as a colorless to light yellow liquid which is fairly soluble and is less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Liquid, Water-white, practically odorless, oily liquid;[Note: A solid below 34 degrees F; Forms cyanide in the body; [NIOSH], ODOURLESS OILY COLOURLESS LIQUID., Water-white, practically odorless, oily liquid., Water-white, practically odorless, oily liquid. [Note: A solid below 34 °F. Forms cyanide in the body.] | |
Record name | ADIPONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2309 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Hexanedinitrile | |
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Record name | Adiponitrile | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/160 | |
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Record name | ADIPONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | ADIPONITRILE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/129 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Record name | Adiponitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0015.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Boiling Point |
563 °F at 760 mmHg (EPA, 1998), 295 °C @ 760 mm Hg, 295 °C, 563 °F | |
Record name | ADIPONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2309 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ADIPONITRILE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ADIPONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | ADIPONITRILE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/129 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Adiponitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0015.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Flash Point |
199.4 °F (EPA, 1998), 93 °C, 200 °F (93 °C) (OPEN CUP), 159 °C c.c., 199 °F (open cup), (oc) 199 °F | |
Record name | ADIPONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2309 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Adiponitrile | |
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URL | https://haz-map.com/Agents/160 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | ADIPONITRILE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/129 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Adiponitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0015.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
50 to 100 mg/mL at 73 °F (NTP, 1992), Sol in alc, chloroform, Sol in methanol, ethanol, chloroalkanes, and aromatics but has low solubility in carbon disulfide, ethyl ether, and aliphatic hydrocarbons., In water, 8.0X10+4 mg/l @ 20 °C., Solubility in water, g/l at 20 °C: 50-100 (good), 4.5% | |
Record name | ADIPONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2309 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ADIPONITRILE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Adiponitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0015.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.965 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.9676 g/ml @ 20 °C, Relative density (water = 1): 0.97, 0.97 | |
Record name | ADIPONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2309 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | ADIPONITRILE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/129 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Adiponitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0015.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.73 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.73 (air= 1), Relative vapor density (air = 1): 3.7, 3.73 | |
Record name | ADIPONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2309 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ADIPONITRILE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/129 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
2 mmHg at 246 °F (NTP, 1992), 0.000679 [mmHg], 6.8X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.3, 0.002 mmHg | |
Record name | ADIPONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2309 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Adiponitrile | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | Adiponitrile | |
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Impurities |
Impurities that may be present /such as propionitrile and bis(cyanoethyl) ether in the butadiene process and acrylonitrile in the electrolytic process/ depend on the method of manufacture and, thus, vary depending on the source. | |
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Color/Form |
NEEDLES FROM ETHER, Colorless liq, Water-white, oily liquid | |
CAS No. |
111-69-3, 68411-90-5 | |
Record name | ADIPONITRILE | |
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Record name | Adiponitrile | |
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Record name | Adiponitrile | |
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Record name | Hexanedinitrile | |
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Record name | Hexanedinitrile | |
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Record name | Hexanedinitrile | |
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Record name | Adiponitrile | |
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Record name | Hexanedinitrile, hydrogenated, high-boiling fraction | |
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Record name | ADIPONITRILE | |
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Record name | Adiponitrile | |
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Melting Point |
36.1 °F (EPA, 1998), 1-3 °C, 1 °C, 34 °F | |
Record name | ADIPONITRILE | |
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Record name | Adiponitrile | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is adiponitrile and what is it primarily used for?
A1: this compound (hexanedinitrile) is a key chemical intermediate primarily used in the production of Nylon 6,6. [, , ] This versatile material finds applications in various industries, including textiles, carpeting, and engineering plastics. [, ]
Q2: What are the main industrial methods for producing this compound?
A2: Several methods exist for this compound production, each with advantages and drawbacks:
- Electrolytic Dimerization of Acrylonitrile: This method, though potentially environmentally friendly, faces challenges related to efficiency and by-product formation. [, , ] Researchers are actively seeking ways to improve this process. []
- Hydrocyanation of Butadiene: This method, widely used commercially, involves a two-step reaction using nickel catalysts and specific ligands. [, , ]
- Catalytic Ammonification of Adipic Acid: This process utilizes ammonia and a dehydration catalyst at high temperatures. [, , ] Challenges include managing by-products and optimizing catalyst performance. [, , ]
Q3: Are there any alternative, potentially more sustainable routes for this compound production being explored?
A4: Researchers are exploring the use of renewable resources, such as 5-hydroxymethylfurfural (HMF) derived from biomass, to synthesize this compound through furandicarbonitrile intermediates. [] This approach aims to reduce reliance on fossil fuels and promote sustainability.
Q4: What is the role of catalysts in the hydrocyanation of butadiene to produce this compound?
A5: Nickel(0) catalysts, often complexed with organophosphorous ligands, play a crucial role in the hydrocyanation of butadiene. [, , ] These catalysts facilitate the addition of hydrogen cyanide (HCN) to butadiene, leading to the formation of 3-pentenenitrile in the first step and ultimately this compound in the second.
Q5: How does the addition of a Lewis acid affect the second hydrocyanation step in this compound production?
A6: Lewis acids, such as boron trifluoride, enhance the activity and selectivity of the nickel catalyst in the second hydrocyanation step where 3-pentenenitrile is converted to this compound. [, ]
Q6: What challenges are associated with using nickel catalysts in this compound production?
A7: While effective, nickel catalysts can be prone to poisoning by by-products, leading to reduced activity and selectivity. [, ] Researchers are continuously developing methods to enhance catalyst stability and longevity.
Q7: Are there any alternative catalysts being investigated for this compound synthesis?
A8: Researchers have explored using rhodium-alumina catalysts for this compound production from adipic acid. [] These catalysts, while potentially offering advantages in terms of selectivity and mechanical resistance, require further development for industrial application.
Q8: Can you explain the use of a fluidized bed reactor in the production of this compound from adipic acid?
A9: Fluidized bed reactors provide effective heat and mass transfer, essential for the gas-phase reaction between adipic acid and ammonia at high temperatures. [, ] The catalyst, often boron phosphate, is suspended in a fluidized state by the upward flow of ammonia gas, ensuring optimal contact with the reactants.
Q9: What is the molecular formula and weight of this compound?
A10: The molecular formula of this compound is C6H8N2, and its molecular weight is 108.14 g/mol. [, , ]
Q10: What spectroscopic techniques are used to characterize this compound?
A11: Infrared (IR) spectroscopy is commonly employed to analyze the structure of this compound, particularly focusing on the characteristic nitrile (C≡N) stretching frequency. [] Nuclear magnetic resonance (NMR) spectroscopy, both solution-state and pulsed-field gradient (PFG) NMR, provides insights into molecular dynamics and interactions in solution. [, ]
Q11: How does the molecular configuration of this compound affect its properties and reactivity?
A12: this compound typically exists in a gauche-anti-gauche conformation. [] This conformation influences its packing in the solid state and interactions with other molecules, including solvents and catalysts.
Q12: Can microorganisms degrade this compound?
A14: Certain bacterial species, such as Pseudomonas sp. and Bacillus licheniformis, can degrade this compound. [, ] These bacteria utilize nitrile hydratase and amidase enzymes to convert this compound to adipamide and subsequently to adipic acid.
Q13: What are the potential benefits of using microbial enzymes for this compound transformation?
A15: Microbial enzymes offer a potentially greener and more sustainable approach for transforming this compound into valuable products like 5-cyanovaleramide, an important intermediate for herbicides. [, , ] Optimizing reaction conditions and understanding enzyme characteristics are crucial for maximizing conversion efficiency.
Q14: Are there any known toxic effects of this compound?
A14: While specific toxicological data wasn't extensively covered in the provided research papers, this compound is generally recognized as a hazardous substance. Appropriate handling, storage, and disposal procedures are crucial to minimize risks associated with its use.
Q15: What are some promising areas for future research on this compound?
A15: Future research can focus on:
Q16: How can the production and use of this compound be made more sustainable?
A16: Several strategies can contribute to the sustainable production and utilization of this compound:
- Transitioning to renewable feedstocks: Utilizing biomass-derived precursors like 5-hydroxymethylfurfural can reduce reliance on fossil fuels. []
- Developing more efficient and selective catalysts: This minimizes waste generation and promotes resource efficiency. [, , ]
- Optimizing reaction conditions and process design: This can lead to reduced energy consumption and minimized environmental impact. [, ]
- Exploring and implementing effective recycling and waste management strategies: This ensures responsible disposal and minimizes the environmental footprint of this compound production and use. []
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